diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

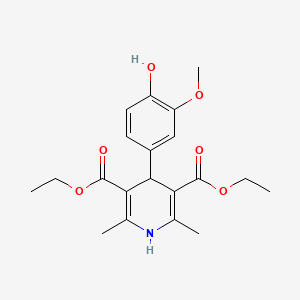

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with diethyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a 4-hydroxy-3-methoxyphenyl group at position 4. The compound belongs to the Hantzsch ester family, renowned for their pharmacological activities, including calcium channel modulation, antioxidant properties, and cardiovascular applications .

Properties

IUPAC Name |

diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c1-6-26-19(23)16-11(3)21-12(4)17(20(24)27-7-2)18(16)13-8-9-14(22)15(10-13)25-5/h8-10,18,21-22H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMZMDLTNSKXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)O)OC)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401115066 | |

| Record name | 1,4-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-31-1 | |

| Record name | 1,4-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Similar compounds have been known to interact with their targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

The compound’s molecular formula is C20H23NO6, with an average mass of 373.400 Da and a monoisotopic mass of 373.152527 Da These properties can influence the compound’s bioavailability

Result of Action

Compounds with similar structures have been known to exhibit various biological activities, such as antioxidant and antimicrobial activities. More research is needed to describe the specific effects of this compound.

Biological Activity

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring substituted at various positions. The chemical formula is , and it features two ethyl ester groups and a methoxyphenyl moiety. Its structural complexity contributes to its varied biological activities.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against liver cancer cell lines through the induction of apoptosis and cell cycle arrest. The underlying mechanism involves modulation of signaling pathways related to cell survival and apoptosis.

Cardiovascular Effects

Dihydropyridine derivatives are well-known for their calcium channel blocking activity. This compound may exhibit similar effects, potentially leading to vasodilation and reduced blood pressure. Its impact on cardiovascular health makes it a candidate for further research in hypertension treatment.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls.

- Anticancer Activity : In vitro studies on liver cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers apoptotic pathways.

- Cardiovascular Studies : Preliminary animal studies indicated that administration of the compound resulted in lower systolic and diastolic blood pressure readings compared to untreated groups. These findings suggest potential use in managing hypertension.

Data Tables

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Studies have shown that derivatives of dihydropyridines possess significant antioxidant properties. The presence of the hydroxy and methoxy groups in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Cardiovascular Benefits : Dihydropyridine derivatives are known for their calcium channel blocking effects. This compound may contribute to vasodilation and reduced blood pressure, making it a potential candidate for treating hypertension and other cardiovascular disorders .

- Antimicrobial Properties : Research indicates that certain dihydropyridine derivatives exhibit antimicrobial activity against various pathogens. This compound could be explored for its efficacy against bacterial strains, particularly in light of rising antibiotic resistance .

Synthesis and Structural Analysis

The synthesis of diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch reaction, which is a well-established method for creating dihydropyridine derivatives. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. For example:

| Spectroscopic Technique | Data Obtained |

|---|---|

| IR Spectroscopy | Characteristic absorption bands indicating functional groups (e.g., hydroxyl, methoxy) |

| NMR Spectroscopy | Chemical shifts revealing the environment of hydrogen atoms in the molecule |

| X-ray Crystallography | Detailed molecular structure providing insights into bond lengths and angles |

Case Studies

Several studies have documented the applications and effects of this compound:

- Case Study 1 : A study published in Green Chemistry explored the antioxidant properties of various dihydropyridine derivatives, including this compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .

- Case Study 2 : In a pharmacological evaluation involving animal models, this compound demonstrated notable antihypertensive effects comparable to established calcium channel blockers. The study highlighted its mechanism of action through calcium channel inhibition .

- Case Study 3 : A recent investigation into antimicrobial activity revealed that this compound exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli. The results indicate its potential as a lead compound in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

1,4-DHP derivatives are structurally diverse, with variations in ester groups, aryl substituents, and additional functional groups significantly impacting their physicochemical and biological properties. Below is a comparative analysis of key analogs:

*Inferred from Hantzsch ester class activities.

Key Structural and Functional Insights

- Dibenzyl esters () further increase molecular bulk, which may limit bioavailability.

- Aryl Substituents :

- Electron-donating groups (e.g., 4-hydroxy-3-methoxy in the target compound) enhance resonance stabilization of the 1,4-DHP ring and hydrogen-bonding capacity .

- Electron-withdrawing groups (e.g., 4-chloro in , 2,6-dichloro in ) increase oxidative susceptibility, as shown in cytochrome P450-mediated metabolism studies .

- Stereochemistry : Ethyl methyl esters with (4S) configuration () demonstrate stereospecific interactions in calcium channel binding, highlighting the role of chirality in activity .

Pharmacological and Metabolic Comparisons

- Calcium Channel Modulation : Compounds with diethyl esters and electron-withdrawing aryl groups (e.g., 2,6-dichlorophenyl in ) exhibit potent calcium channel antagonist activity, comparable to nifedipine (IC₅₀ ~10⁻⁸ M) .

- Oxidative Stability : The target compound’s 4-hydroxy-3-methoxyphenyl group may confer antioxidant activity, while chlorinated analogs (e.g., ) are prone to rapid oxidation, as demonstrated in Fe(T-3-PyP)@NaY/PhI(OAc)₂ catalytic systems .

- Synthesis Methods : The target compound and analogs are synthesized via Hantzsch reactions, with recent advancements using eco-friendly conditions (e.g., aqueous media) to improve yields .

Research Findings and Structural Analysis

Conformational Studies

- The 1,4-DHP ring adopts a boat conformation in crystal structures, with deviations of 0.45 Å (C7) and 0.18 Å (N1) from the mean plane .

- Aryl substituents (e.g., 4-hydroxyphenyl) are nearly perpendicular (80.8° dihedral angle) to the DHP ring, influencing intermolecular hydrogen bonding (N–H⋯O, O–H⋯O) and crystal packing .

Spectroscopic Characterization

- IR and NMR data for nitro-substituted analogs () reveal characteristic peaks:

- IR : 1665 cm⁻¹ (C=O), 1536 cm⁻¹ (amide N–H bend).

- ¹H NMR : δ 2.34 ppm (2,6-CH₃), 5.25 ppm (H4 proton), 7.06–8.37 ppm (aromatic protons).

Stability and Degradation

- Stability-indicating HPLC methods () validate the robustness of analytical techniques for quantifying 1,4-DHPs in formulations, ensuring quality control during drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via the Hantzsch reaction, involving condensation of substituted aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux. Critical parameters include stoichiometric ratios (1:2:1 for aldehyde:β-ketoester:ammonium acetate), solvent choice (ethanol for polar intermediates), and reaction time (monitored by color change to reddish-orange). Post-synthesis purification via recrystallization in ethanol or chromatography ensures high purity .

Q. What spectroscopic and crystallographic techniques are essential for structural validation of this compound?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., methoxy, hydroxyl, and ethyl ester groups). IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) resolves the dihydropyridine ring conformation and hydrogen-bonding networks. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring influence biological activity, and what methodologies resolve contradictory data in structure-activity relationships (SAR)?

- Methodology :

- SAR Studies : Compare analogs with varying substituents (e.g., chloro, nitro, or methyl groups) using calcium channel binding assays (e.g., Ca uptake inhibition). Contradictions in activity (e.g., enhanced vs. reduced potency) are analyzed via computational tools (docking with L-type calcium channel models) to assess steric/electronic effects .

- Data Reconciliation : Multivariate statistical analysis (e.g., principal component analysis) isolates key descriptors (e.g., Hammett σ values) that correlate with activity trends .

Q. What computational strategies are employed to model the interaction of this compound with biological targets like calcium channels?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes within the α1-subunit of L-type calcium channels. Key interactions (e.g., hydrogen bonds with Glu1117, hydrophobic contacts with Phe1112) are validated via mutagenesis studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., lipid bilayer environments) .

Q. How does metabolic oxidation impact the compound’s stability, and what experimental models evaluate its pharmacokinetic profile?

- Methodology :

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole) to identify oxidative pathways (e.g., hydroxylation at C4). LC-MS/MS quantifies metabolites like pyridine derivatives .

- In Vivo Models : Administer the compound to Sprague-Dawley rats and collect plasma samples for pharmacokinetic analysis (e.g., , ) using validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.